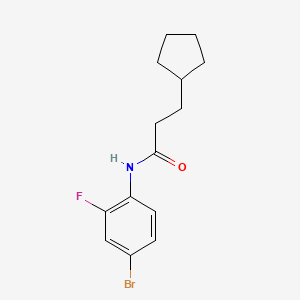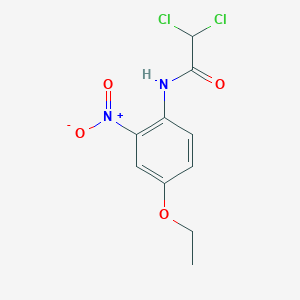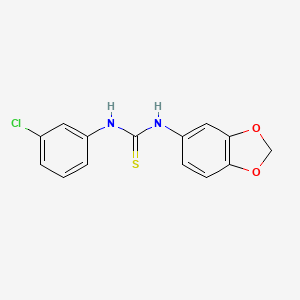![molecular formula C12H16F2N6O5S B10953240 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953240.png)
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group, a methoxy group, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common approach is to start with a suitable pyrazole precursor and introduce the difluoromethyl group via a radical process . The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the radical difluoromethylation step and the use of advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acid derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions that modulate biological activity. The sulfonamide group can also contribute to the compound’s overall pharmacokinetic properties by affecting its solubility and stability.
Comparison with Similar Compounds
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds such as:
1-(trifluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide: The trifluoromethyl group can provide different electronic properties compared to the difluoromethyl group.
1-(difluoromethyl)-N-[3-(3-methoxy-4-amino-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide: The amino group can provide different reactivity compared to the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of electronic and steric effects that are beneficial for specific applications.
Properties
Molecular Formula |
C12H16F2N6O5S |
|---|---|
Molecular Weight |
394.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3-methoxy-4-nitropyrazol-1-yl)propyl]-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16F2N6O5S/c1-8-10(7-19(16-8)12(13)14)26(23,24)15-4-3-5-18-6-9(20(21)22)11(17-18)25-2/h6-7,12,15H,3-5H2,1-2H3 |
InChI Key |
HYDQVKXDUGOPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN2C=C(C(=N2)OC)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953166.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953182.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10953186.png)
![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10953190.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953196.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953199.png)
![4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10953202.png)
![3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B10953205.png)
![(3E)-3-[4-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10953207.png)

![N-(4-methylpiperazin-1-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953228.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10953236.png)
